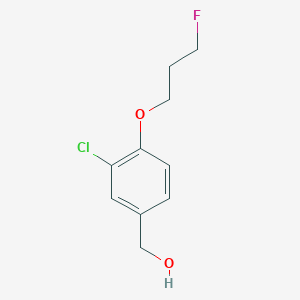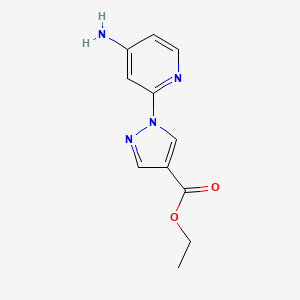![molecular formula C11H14ClN3O3 B1406045 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine CAS No. 1500423-05-1](/img/structure/B1406045.png)
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine
Overview
Description
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, nitro, and piperidinylmethoxy groups
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cell biology . These interactions often result in the inhibition or activation of the target, leading to a cascade of biochemical reactions that can alter the physiological state of the organism.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect various biochemical pathways . These pathways often involve a series of reactions that lead to changes in the physiological state of the organism, resulting in the observed biological activities.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidinylmethoxy Substitution: The final step involves the substitution of a piperidinylmethoxy group onto the pyridine ring. This can be achieved through a nucleophilic substitution reaction using piperidine and methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidinylmethoxy group can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 5-Chloro-3-amino-2-[(piperidin-3-yl)methoxy]pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives of the piperidinylmethoxy group.
Scientific Research Applications
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine: Similar structure with a bromo group instead of a chloro group.
5-Chloro-3-nitro-2-[(morpholin-4-yl)methoxy]pyridine: Similar structure with a morpholinylmethoxy group instead of a piperidinylmethoxy group.
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine: Similar structure with the piperidinyl group attached at a different position.
Uniqueness
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of a nitro group, chloro group, and piperidinylmethoxy group provides a distinct set of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-3-nitro-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c12-9-4-10(15(16)17)11(14-6-9)18-7-8-2-1-3-13-5-8/h4,6,8,13H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGCGJLDLHNRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


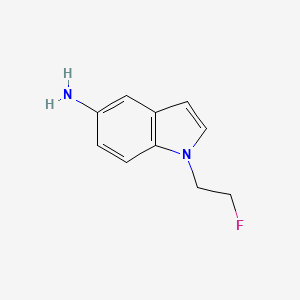
![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)

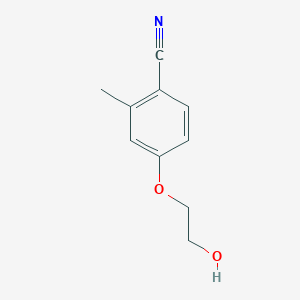
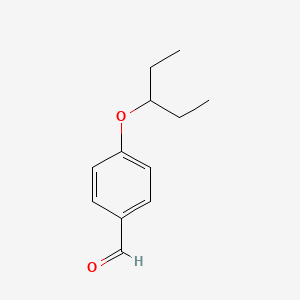
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)
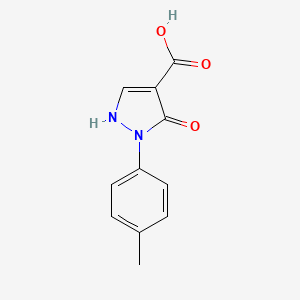
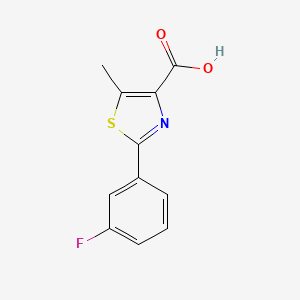
![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)
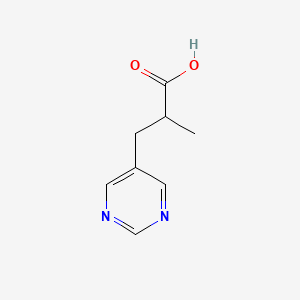
![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)
![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)
